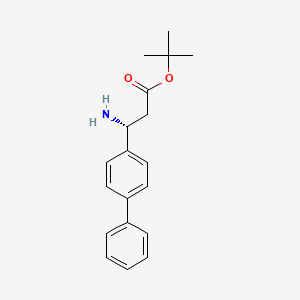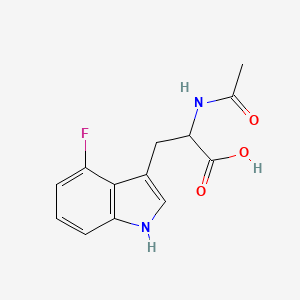
3-Methyltetrahydrothiophen-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methylthiolan-3-amine: is an organic compound with the molecular formula C5H11NS It is a derivative of thiolane, featuring a methyl group and an amine group attached to the third carbon of the thiolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylthiolan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable thiolane derivative with an amine source. For example, starting with 3-methylthiolane, the compound can be reacted with ammonia or a primary amine under controlled conditions to introduce the amine group at the desired position.
Industrial Production Methods: Industrial production of 3-methylthiolan-3-amine typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst presence, are optimized for maximum yield and purity. The process may also include purification steps like distillation or crystallization to isolate the desired product.
化学反应分析
Types of Reactions: 3-methylthiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiolane derivatives.
科学研究应用
3-methylthiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
作用机制
The mechanism of action of 3-methylthiolan-3-amine involves its interaction with various molecular targets and pathways. The amine group can participate in hydrogen bonding and nucleophilic reactions, while the sulfur atom can engage in redox reactions. These interactions can influence the compound’s biological activity and chemical reactivity.
相似化合物的比较
N-methylthiolan-3-amine: A closely related compound with a similar structure but different substitution pattern.
Thiolan-3-amine: Lacks the methyl group, resulting in different chemical and biological properties.
3-methylthiolane: The parent compound without the amine group.
Uniqueness: 3-methylthiolan-3-amine is unique due to the presence of both a methyl group and an amine group on the thiolane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C5H11NS |
|---|---|
分子量 |
117.22 g/mol |
IUPAC 名称 |
3-methylthiolan-3-amine |
InChI |
InChI=1S/C5H11NS/c1-5(6)2-3-7-4-5/h2-4,6H2,1H3 |
InChI 键 |
AHUUWCZYEAESGY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCSC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)




![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)



![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)



